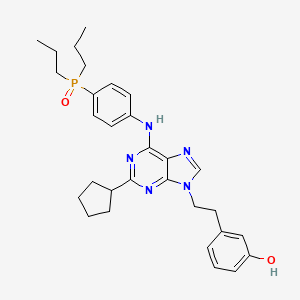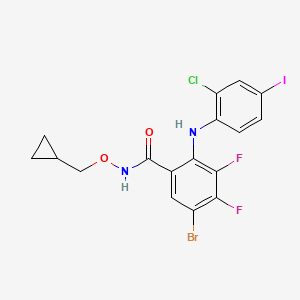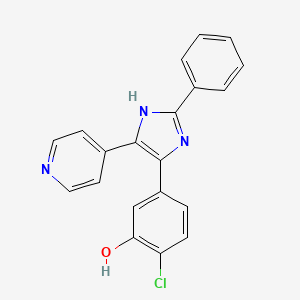
Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-
概要
準備方法
合成経路と反応条件
合成経路には通常、特定のキナーゼ変異を標的にする有効性で知られるアデノシン三リン酸(ATP)ベースの阻害剤の使用が含まれます .
工業生産方法
AP23848の工業生産には、高純度と収率を確保するために厳しい条件が必要です。 このプロセスには、最適化された反応条件を使用した大規模合成、続いて目的の仕様で最終生成物を得るための結晶化やクロマトグラフィーなどの精製手順が含まれます .
化学反応の分析
反応の種類
AP23848は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、酸化する剤によって促進されることが多く、酸素の添加または水素の除去を含む。
還元: 酸化の反対に、この反応は、通常還元剤を使用して水素の添加または酸素の除去を含む。
一般的な試薬と条件
AP23848を含む反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
求核剤と求電子剤: ハロゲン化物やアルキル化剤など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はさまざまな酸化された誘導体を生成する可能性があり、一方、置換反応はさまざまな置換された化合物を生成する可能性があります .
科学研究の応用
AP23848は、以下を含む幅広い科学研究の用途を持っています。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用される。
生物学: キナーゼ阻害が細胞増殖とアポトーシスに与える影響を調査するために、細胞アッセイで使用される。
医学: 慢性骨髄性白血病や胃腸間質腫瘍などの、Bcr-Ablやc-Kit変異に関連する悪性腫瘍の治療のための潜在的な治療薬として調査される。
科学的研究の応用
AP23848 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating malignancies associated with Bcr-Abl and c-Kit mutations, such as chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: Utilized in the development of new kinase inhibitors and other therapeutic agents
作用機序
AP23848は、Bcr-Ablチロシンキナーゼとc-Kit受容体の活性を阻害することによって効果を発揮します。この阻害は、下流の標的のリン酸化を阻害し、細胞周期停止とアポトーシスにつながります。 含まれる分子標的と経路には、Aktとシグナル伝達および転写活性化因子3(STAT3)経路があり、これは細胞生存と増殖に不可欠です .
類似化合物との比較
AP23848は、野生型KitよりもKitの活性化ループ変異をより強力に選択的に標的にできる点で独特です。類似の化合物には、以下が含まれます。
AP23464: 類似の特性と用途を持つ別のATPベースのキナーゼ阻害剤。
BMS-354825: 慢性骨髄性白血病における薬剤耐性を防ぐために併用療法で使用されるSrc/Abl阻害剤
特性
IUPAC Name |
3-[2-[2-cyclopentyl-6-(4-dipropylphosphorylanilino)purin-9-yl]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNIONIOLOGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834894-21-2 | |
| Record name | AP-23848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834894212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AP-23848 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PAK5CI13U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)









